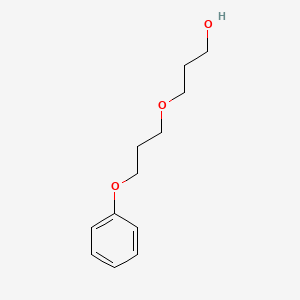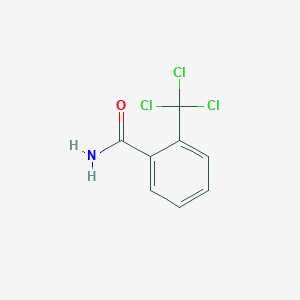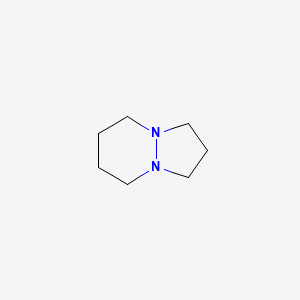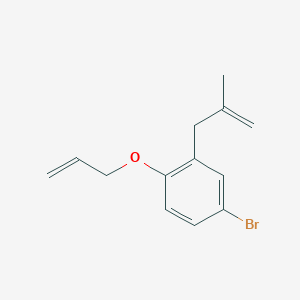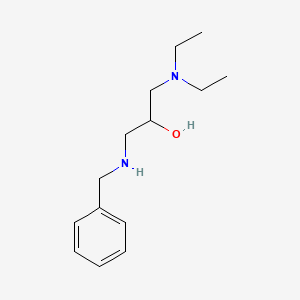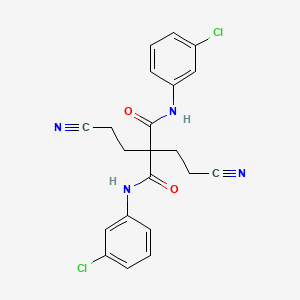
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two 3-chlorophenyl groups and two cyanoethyl groups attached to a propanediamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and acrylonitrile.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with acrylonitrile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the propanediamide core.
Final Product Formation: The final step involves the attachment of the cyanoethyl groups to the propanediamide core, resulting in the formation of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups may play a role in binding to these targets, while the chlorophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~3~-Bis(3-fluorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-bromophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-methylphenyl)-2,2-bis(2-cyanoethyl)propanediamide
Uniqueness
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of 3-chlorophenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific reactivity patterns, and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
5199-61-1 |
|---|---|
Molekularformel |
C21H18Cl2N4O2 |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
N,N'-bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-5-1-7-17(13-15)26-19(28)21(9-3-11-24,10-4-12-25)20(29)27-18-8-2-6-16(23)14-18/h1-2,5-8,13-14H,3-4,9-10H2,(H,26,28)(H,27,29) |
InChI-Schlüssel |
KUUFPSQVTGOQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


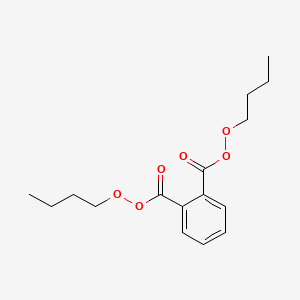
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
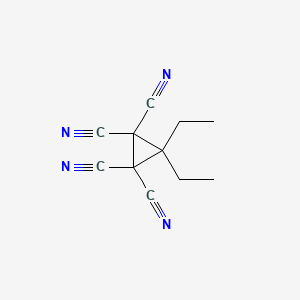
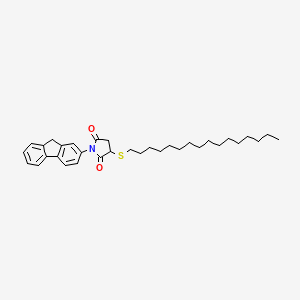
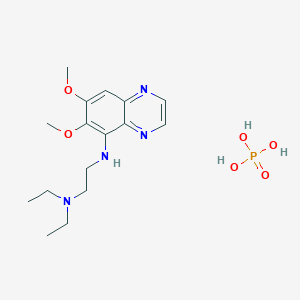
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
